Libertellenone C

Description

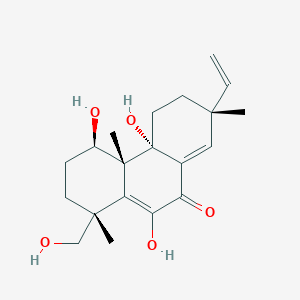

Libertellenone C is a pimarane-type diterpenoid primarily isolated from Arctic-derived fungi such as Eutypella sp. D-1 and Arthrinium arundinis . Structurally, it features a hydroxyl methylene group at C-19 (δC 70.2) and a distinct γ-lactam ring, differentiating it from other libertellenones . Its molecular formula is C20H29O5 (HRESIMS m/z 349.2012 [M + H]+) .

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,4R,4aR,4bS,7R)-7-ethenyl-4,4b,10-trihydroxy-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,5,6-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C20H28O5/c1-5-17(2)8-9-20(25)12(10-17)14(23)15(24)16-18(3,11-21)7-6-13(22)19(16,20)4/h5,10,13,21-22,24-25H,1,6-9,11H2,2-4H3/t13-,17+,18+,19+,20-/m1/s1 |

InChI Key |

YFSWTQQLSUEQBY-CNVPOBLBSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2(C(=C1)C(=O)C(=C3[C@@]2([C@@H](CC[C@@]3(C)CO)O)C)O)O)C=C |

Canonical SMILES |

CC1(CCC2(C(=C1)C(=O)C(=C3C2(C(CCC3(C)CO)O)C)O)O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Libertellenone C belongs to a family of structurally related pimarane diterpenoids. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Libertellenones

Key Structural and Functional Differences

C vs. A: Libertellenone A lacks the hydroxyl methylene group at C-19, replacing it with a ketone (δC 181.2). This modification correlates with broader cytotoxicity but reduced neuroprotective effects compared to C .

C vs. H: Libertellenone H’s oxidized C-19 enables covalent binding to thioredoxin system components (Trx1/TrxR), driving ROS-mediated apoptosis in pancreatic cancer. In contrast, C’s hydroxyl methylene group supports NLRP3 inflammasome inhibition .

C vs.

C vs. T: Libertellenone T’s microtubule-stabilizing mechanism (via ROS/JNK activation) is distinct from C’s NLRP3-focused pathway, highlighting divergent therapeutic applications .

Research Findings

- Mechanistic Divergence: While this compound suppresses neuroinflammation via Nrf2/HO-1 , Libertellenone H induces apoptosis by targeting redox regulators .

- Source-Dependent Bioactivity: Libertellenones from Eutypella sp. D-1 (e.g., C, A, H) show stronger anticancer activity, whereas marine-derived analogues (e.g., M) prioritize antibacterial effects .

Q & A

What methodological approaches are recommended for isolating Libertellenone C from fungal sources?

This compound is typically isolated via bioguided fractionation combined with UHPLC-DAD-QTOF-MS dereplication . Cultivation of marine-derived fungi (e.g., Stilbella fimetaria) on rice media at 25°C for 10 days in darkness enriches pimarane-type diterpenoids, including this compound . Crude extracts are fractionated using reversed-phase chromatography, guided by cytotoxicity assays (e.g., glioblastoma stem-like cells), followed by HRMS and NMR to identify target compounds .

How can researchers resolve structural ambiguities in this compound using spectroscopic data?

Key steps include:

- 1D/2D NMR : Assign δ<sup>13</sup>C and δ<sup>1</sup>H shifts via HSQC and HMBC correlations. For this compound, critical HMBC correlations (e.g., H-1 to C-3/C-5/C-6/C-10/C-20) confirm its pimarane skeleton .

- NOESY : Determines relative configuration. For example, NOE correlations between CH3-17 and H-11a/H-12a place methyl groups on the same molecular face .

- HRMS : Validates molecular formula (e.g., m/z 331.1907 [M+H-H2O]<sup>+</sup> for this compound) .

What experimental design optimizes cytotoxicity assays for this compound?

- Cell lines : Use glioblastoma (NCH421k), lung (A549), breast (MCF7), colorectal (SW480), and prostate (DU145) carcinoma cells .

- Dose range : 0–300 µM, with 48-hour incubation to capture IC50 values (e.g., 40 µM for this compound in NCH421k) .

- Controls : Include H2O2 (oxidative stress) and glutamate (excitotoxicity) to contextualize neuroprotective effects .

How can structural modifications explain bioactivity differences between this compound and its analogs?

- Cyclopropane moiety : this compound’s C-1/C-10/C-20 cyclopropane is critical for cytotoxicity. Libertellenone E, lacking this feature, shows no activity (IC50 > 300 µM) .

- γ-Lactone ring : Libertellenone M (open γ-lactone) exhibits reduced potency (IC50 = 18 µM vs. 40 µM for this compound), suggesting ring closure modulates membrane permeability .

What strategies address contradictions in NMR data due to compound degradation?

Libertellenone analogs (e.g., opened γ-lactone form of Libertellenone M) degrade during NMR analysis. Mitigation includes:

- Rapid data acquisition : Prioritize HSQC/HMBC immediately after dissolution.

- Low-temperature runs : Use 4°C to stabilize labile compounds .

- HRMS validation : Confirm degradation products via mass shifts (e.g., +18.01 Da for hydrolysis) .

How should researchers validate the purity of newly isolated this compound?

- HPLC-ELSD/UV : Purity >95% with single peak at λmax 210–230 nm .

- NMR consistency : Compare δ<sup>13</sup>C shifts with literature (e.g., δC 70.1 for C-1 in this compound vs. 130.7 in Libertellenone M) .

- Optical rotation : [α]D values must match reported data (e.g., -45° for this compound) .

What mechanistic insights explain this compound’s neuroprotective effects?

- NLRP3 inhibition : this compound attenuates neuroinflammation by blocking NLRP3 inflammasome assembly .

- Oxidative stress assays : In SH-SY5Y cells, this compound (5–10 µM) rescues viability under H2O2/Glu stress via ROS scavenging and mitochondrial protection .

How do bioguided and dereplication approaches differ in discovering Libertellenone analogs?

- Bioguided : Prioritizes fractions with bioactivity (e.g., cytotoxicity) but risks missing minor compounds .

- Dereplication : Uses HRMS/MS spectral networks to map analogs (e.g., Libertellenones C, E, M) without bioassays, improving efficiency but requiring robust databases .

What are the limitations of current cytotoxicity data for this compound?

- Narrow cell line scope : Data exist for 5 cancer types but lack primary/normal cell comparisons .

- Mechanistic gaps : Apoptosis/autophagy pathways remain uncharacterized. RNA-seq or proteomics are recommended .

How can researchers reconcile discrepancies in stereochemical assignments for Libertellenone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.